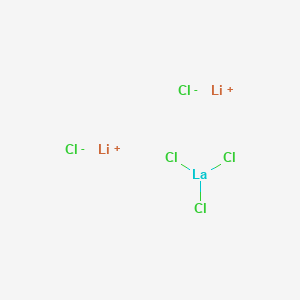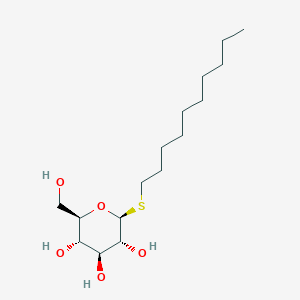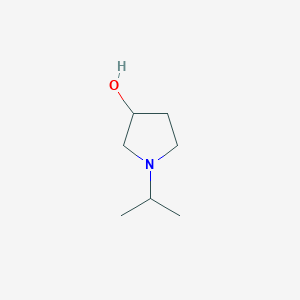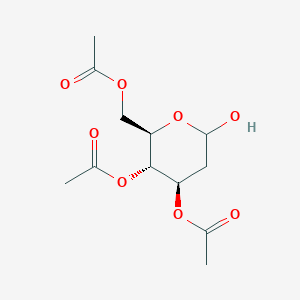
4-(2,6-二氯苯甲酰胺)-1H-吡唑-3-羧酸
描述
4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C11H7Cl2N3O3 and a molecular weight of 300.1 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a carboxylic acid group and a 2,6-dichlorobenzoyl amine group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学研究应用
4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
Target of Action
The primary target of the compound 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is certain Cyclin Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial for the regulation of the cell cycle. They interact with cyclins to control cell division and replication .
Mode of Action
4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid acts as a selective inhibitor of certain CDKs . By inhibiting these kinases, the compound interferes with the normal progression of the cell cycle, leading to tumor regression .
Biochemical Pathways
The inhibition of CDKs by 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid affects the cell cycle progression. This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Result of Action
The molecular and cellular effects of the action of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid primarily involve the disruption of the cell cycle. By inhibiting CDKs, the compound prevents the progression of the cell cycle, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells, leading to tumor regression .
生化分析
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins . The nature of these interactions can be influenced by the specific functional groups present in the compound, such as the dichlorobenzamido group in this case.
Cellular Effects
It has been found that a similar compound, (S)-2-[(2,6-dichlorobenzoyl)amino] succinic acid (AA6), can slow down breast cancer metastasis by enhancing the production of nitric oxide (NO) and subsequently increasing the expression of NO-sensitive anti-metastatic miRNA 200 .
Molecular Mechanism
It is known that pyrazole derivatives can interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that pyrazole derivatives can exhibit changes in their effects over time, including stability and degradation .
Metabolic Pathways
It has been found that a similar compound, 2,6-dichlorobenzamide, is a degradation product and metabolite of the pesticide dichlobenil .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals or post-translational modifications .
准备方法
The synthesis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1H-pyrazole-3-carboxylic acid with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid: This compound lacks the 2,6-dichlorobenzoyl amine group and has different chemical and biological properties.
4-(2,6-Dichlorobenzoyl)amino-1H-pyrazole-3-carboxylic acid: This is a closely related compound with similar structural features but may have different reactivity and biological activities.
1H-Pyrazole-4-carboxylic acid: This compound has the carboxylic acid group at a different position on the pyrazole ring, leading to different chemical behavior and applications.
The uniqueness of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
属性
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQYVXJAZMSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470861 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825619-04-3 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)













